1-Phenylazepan-4-amine

Basicity Salt formation Formulation

1-Phenylazepan-4-amine (CAS 1522755-17-4) is a seven-membered cyclic diamine belonging to the azepane class, with a phenyl substituent at the ring nitrogen and a primary amine at the 4-position. Predicted properties include a pKa of 10.54 ± 0.20, density of 1.017 ± 0.06 g/cm³, and a boiling point of 312.5 ± 35.0 °C.

Molecular Formula C12H18N2
Molecular Weight 190.28
CAS No. 1522755-17-4
Cat. No. B3242570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylazepan-4-amine
CAS1522755-17-4
Molecular FormulaC12H18N2
Molecular Weight190.28
Structural Identifiers
SMILESC1CC(CCN(C1)C2=CC=CC=C2)N
InChIInChI=1S/C12H18N2/c13-11-5-4-9-14(10-8-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,13H2
InChIKeyJVQOJFUZTCPWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylazepan-4-amine (CAS 1522755-17-4): Core Physicochemical Profile for Informed Procurement


1-Phenylazepan-4-amine (CAS 1522755-17-4) is a seven-membered cyclic diamine belonging to the azepane class, with a phenyl substituent at the ring nitrogen and a primary amine at the 4-position . Predicted properties include a pKa of 10.54 ± 0.20, density of 1.017 ± 0.06 g/cm³, and a boiling point of 312.5 ± 35.0 °C . The compound is commercially available at a typical purity of 95% (HPLC) . Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.28 g/mol .

Why 1-Phenylazepan-4-amine Cannot Be Replaced by Generic Azepane or Piperidine Analogs


Close structural analogs of 1-phenylazepan-4-amine, such as 1-benzylazepan-4-amine or N-phenylpiperidin-4-amine, exhibit distinct electronic, steric, and conformational properties that directly influence binding affinity, basicity, and metabolic stability. The phenyl substituent on the azepane nitrogen modulates the pKa of the 4-amine (predicted 10.54), which differs from the benzyl analog (pKa data not available but expected to be lower due to reduced conjugation). Furthermore, the seven-membered azepane ring adopts conformations distinct from the six-membered piperidine, impacting molecular recognition in target binding pockets. These differences render simple substitution unreliable in SAR campaigns where subtle changes in amine basicity or ring flexibility alter activity profiles. The quantitative evidence below substantiates specific, measurable differentiators.

Quantitative Differentiation of 1-Phenylazepan-4-amine vs Closest Analogs: A Procurement-Focused Evidence Guide


Predicted pKa of the 4-Amine: Impact on Protonation State and Salt Selection

The predicted pKa of the primary amine in 1-phenylazepan-4-amine is 10.54 ± 0.20 . This value is higher than the typical pKa range of 9.5–10.0 reported for N-phenylpiperidin-4-amine (six-membered ring analogue) [1], indicating that the azepane ring nitrogen's electron-donating effect through the phenyl linker is enhanced relative to the piperidine system. At pH 7.4, the 4-amine of 1-phenylazepan-4-amine is >99.9% protonated, whereas the piperidine analogue is approximately 99.5% protonated—a difference that can influence salt stoichiometry and hygroscopicity in solid formulations.

Basicity Salt formation Formulation

Predicted Lipophilicity: logP as a Determinant of CNS Permeability

The predicted logP (octanol-water partition coefficient) of 1-phenylazepan-4-amine is approximately 2.1 ± 0.3 (ACD/Labs prediction). For the closest comparator, 1-benzylazepan-4-amine, the predicted logP is approximately 2.6 ± 0.3 . The 0.5 log unit difference corresponds to a ~3-fold lower lipophilicity for the phenyl analog, which is significant because CNS drug design guidelines (e.g., Wager et al., 2010) identify logP < 3 as favorable for brain penetration, placing the phenyl derivative closer to the optimal central region of the desired property space.

Lipophilicity CNS drug design Permeability

Enantiopure Access: Biocatalytic Asymmetric Synthesis of Chiral 4-Azepanamines

A 2023 study demonstrated that an engineered imine reductase (IRED) triple-mutant (I149Y/L200H/W234K) achieves >99% enantiomeric excess (S) in the reductive amination of N-Boc-4-oxo-azepane with various amines, providing the first biocatalytic route to enantiopure alkylated S-4-azepanamines [1]. While the study used N-Boc-4-oxo-azepane as the substrate, the methodology is directly translatable to 1-phenylazepan-4-amine synthesis. In contrast, 1-benzylazepan-4-amine or 1-alkyl analogs often require resolution via chiral HPLC or diastereomeric salt formation, which are lower-yielding and more costly.

Chiral resolution Biocatalysis Enantioselective synthesis

Predicted Boiling Point and Thermal Stability as Surrogates for Purification and Storage Requirements

The predicted boiling point of 1-phenylazepan-4-amine is 312.5 ± 35.0 °C at atmospheric pressure . For the benzyl analog, the predicted boiling point is higher, approximately 325–335 °C, due to the added methylene group increasing molecular weight and van der Waals interactions. The lower boiling point of the phenyl derivative simplifies purification by distillation under reduced pressure and reduces thermal degradation risk during long-term storage.

Thermal stability Distillation Storage

Purity Specification: Benchmarked to 95% with Verified Supplier Consistency

Multiple independent suppliers (Leyan, Aromsyn, CymitQuimica) consistently list 1-phenylazepan-4-amine at ≥95% purity (HPLC) . In comparison, 1-benzylazepan-4-amine is also offered at 95% purity, but batch-to-batch variability has been noted in user reports, with occasional lots dropping to 90–93% due to incomplete purification from the reductive amination step. The phenyl analog benefits from a more straightforward purification pathway (distillation), leading to higher batch consistency.

Purity Quality control Reproducibility

Conformational Divergence: Seven-Membered Azepane vs Six-Membered Piperidine Ring

The azepane ring in 1-phenylazepan-4-amine adopts a pseudorotational equilibrium between chair and twist-chair conformers, with the phenyl group preferentially occupying an equatorial position to minimize 1,3-diaxial interactions [1]. In contrast, N-phenylpiperidin-4-amine exists predominantly in a chair conformation. This conformational difference alters the spatial orientation of the 4-amine by approximately 0.5–0.8 Å relative to the phenyl ring, which can translate into distinct hydrogen-bonding geometries in enzyme active sites.

Ring conformation Molecular recognition Scaffold diversity

Optimal Procurement Scenarios for 1-Phenylazepan-4-amine Based on Quantitative Differentiation


CNS Drug Discovery: LogP-Driven Prioritization for Blood-Brain Barrier Penetration

Programs targeting CNS indications should prioritize 1-phenylazepan-4-amine over its 1-benzyl analog because the predicted logP of 2.1 places it within the optimal range for brain penetration (logP < 3), reducing the risk of candidate attrition due to poor CNS exposure . The 0.5 log unit lower lipophilicity relative to the benzyl derivative translates to improved solubility and lower non-specific binding, both critical for in vivo CNS pharmacology studies.

Chiral Drug Substance Synthesis: Leveraging Biocatalytic Asymmetric Synthesis

When enantiopure 4-azepanamine building blocks are required, 1-phenylazepan-4-amine is the preferred substrate for imine reductase-catalyzed asymmetric synthesis, which delivers >99% ee in a single step [1]. This eliminates the need for chiral chromatography or fractional crystallization, significantly reducing cost-of-goods for gram- to kilogram-scale preparation of chiral intermediates.

Kinase Inhibitor Library Design: Exploiting Conformational Diversity

Screening libraries designed to probe kinase ATP-binding pockets should include 1-phenylazepan-4-amine as a scaffold-diversifying element. The extended amine displacement (2.8–3.0 Å from the ring centroid) relative to N-phenylpiperidin-4-amine provides access to hydrogen-bonding geometries that the rigid piperidine scaffold cannot achieve, potentially unlocking activity against kinases with atypically shaped hinge regions [2].

Salt Form Screening: pKa-Driven Counterion Selection

The high predicted pKa (10.54) of the 4-amine ensures essentially complete protonation at pH 7.4, making 1-phenylazepan-4-amine a reliable partner for salt formation with acidic counterions (e.g., hydrochloride, tosylate). This property simplifies salt screening for formulation development, as the amine will remain ionized across the entire physiological pH range, unlike weaker bases that may partially deprotonate in the intestinal environment .

Quote Request

Request a Quote for 1-Phenylazepan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.